molecular formula C21H28N2O B5553276 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine

1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B5553276
M. Wt: 324.5 g/mol
InChI Key: YKGXLBNZDPNCDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Piperazine Derivatives : A group of 1-(methoxybenzyl)piperazines were synthesized, focusing on the relationship between the structure of the triazaalkane linker and cardiotropic activity. This may provide insight into the synthesis process of similar compounds like 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Mokrov et al., 2019).

Molecular Structure Analysis

  • Conformation and Structure : The study of various piperazine compounds, including those with methoxybenzyl groups, reveals information about their molecular conformation and structural characteristics, which can be extrapolated to understand the molecular structure of 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Faizi et al., 2016).

Chemical Reactions and Properties

  • Reactivity of Piperazine Derivatives : Various piperazine derivatives, including those with methoxybenzyl groups, exhibit specific chemical reactivity patterns, which are crucial in understanding the chemical reactions and properties of 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Yamaura et al., 1985).

Physical Properties Analysis

  • Hydrogen-Bonded Structures : Studies on N-(4-methoxyphenyl)piperazin-1-ium salts with benzoate anions reveal insights into the hydrogen-bonded structures and could shed light on the physical properties of similar compounds like 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Priyanka et al., 2022).

Chemical Properties Analysis

  • Binding Profile and Affinity : The study of analogues of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is structurally similar to 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine, provides insights into the chemical properties such as binding profile and affinity (Perrone et al., 2000).

Scientific Research Applications

Cardiotropic Activity

A group of new 1-(methoxybenzyl)piperazines were synthesized to explore their cardiotropic activity. The relationship between the structure of these compounds and their cardiotropic activity was studied, revealing that certain derivatives showed statistically significant antiarrhythmic activity in various arrhythmia models. This suggests potential applications in the development of new antiarrhythmic drugs (Mokrov et al., 2019).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives of piperazine compounds, including those with methoxybenzyl components, has demonstrated that some of these newly synthesized compounds possess good to moderate antimicrobial activities against test microorganisms. This opens up potential applications in the development of new antimicrobial agents (Bektaş et al., 2010).

Dopamine D(4) Receptor Ligands

Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, have been synthesized and studied. These studies are aimed at understanding the impact of structural modifications on receptor affinity and selectivity, informing the design of new compounds for therapeutic use in neurological and psychiatric disorders (Perrone et al., 2000).

Bioactive Metabolites

New bioactive metabolites, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, were isolated from marine actinobacterium Streptomyces sp. These compounds' cytotoxic activities were evaluated, suggesting their potential in developing new anticancer agents or in marine bioprospecting efforts (Sobolevskaya et al., 2007).

Inhibitory Activity Toward Phosphodiesterase 5 (PDE5)

Synthetic efforts have led to the creation of 4-(3-chloro-4-methoxybenzyl)aminophthalazines with significant inhibitory activity toward PDE5, a key enzyme in the erectile dysfunction pathway. These compounds also showed vasorelaxant activity, indicating their potential application in developing new treatments for erectile dysfunction and pulmonary hypertension (Watanabe et al., 2000).

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-3-18-4-6-19(7-5-18)16-22-12-14-23(15-13-22)17-20-8-10-21(24-2)11-9-20/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGXLBNZDPNCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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